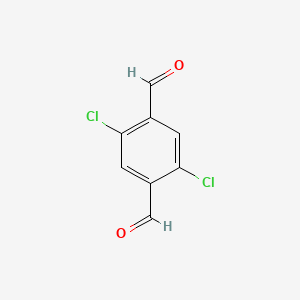

2,5-Dichloroterephthalaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichloroterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCGIUJJUZHWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)C=O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345988 | |

| Record name | 2,5-Dichloroterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46052-84-0 | |

| Record name | 2,5-Dichloroterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dichloroterephthalaldehyde

Oxidation Reactions for Aldehyde Functionalization

The conversion of substituted p-xylene (B151628) derivatives into terephthalaldehydes is a critical transformation in organic synthesis. The functionalization of the methyl groups to aldehydes requires controlled oxidation to prevent the formation of the corresponding carboxylic acids.

Chromium Trioxide Mediated Oxidation of 1,4-Dichloro-2,5-dimethylbenzene

The synthesis of 2,5-Dichloroterephthalaldehyde can be achieved through the oxidation of the precursor 1,4-Dichloro-2,5-dimethylbenzene, also known as 2,5-dichloro-p-xylene. sielc.comnist.gov Chromium trioxide (CrO₃) is a potent oxidizing agent capable of converting benzylic methyl groups into aldehydes or carboxylic acids. In this specific transformation, the two methyl groups of 1,4-dichloro-2,5-dimethylbenzene are oxidized to form the desired dialdehyde (B1249045).

The general mechanism for this type of oxidation involves the attack of the chromium trioxide on the C-H bonds of the methyl groups. The reaction often proceeds through a chromate (B82759) ester intermediate. To prevent over-oxidation to the dicarboxylic acid, the reaction is typically performed in the presence of acetic anhydride (B1165640). The anhydride serves as a trapping agent, converting the initially formed aldehyde into a gem-diacetate, which is stable under the reaction conditions. A subsequent hydrolysis step is then required to liberate the aldehyde functional groups.

Comparative Analysis with Analogous Dihalogenated Terephthalaldehydes

Comparing the synthesis of this compound with its halogenated analogues, such as 2,5-Dibromoterephthalaldehyde, provides valuable insights into the influence of the halogen substituent and the choice of synthetic route.

Bromination Precursors and Analogous Synthetic Routes (e.g., 2,5-Dibromoterephthalaldehyde)

The synthesis of 2,5-Dibromoterephthalaldehyde has been reported through several routes, offering a point of comparison. One common method involves the direct bromination of terephthalaldehyde (B141574). europa.eu In this approach, terephthalaldehyde is treated with N-Bromosuccinimide (NBS) in concentrated sulfuric acid at elevated temperatures, leading to the formation of 2,5-Dibromoterephthalaldehyde. europa.eu The crude product can be purified by crystallization from chloroform (B151607) to yield the final product. chemrxiv.org

An alternative route starts from 2,5-dibromo-p-xylene. researchgate.net This method involves a fourfold benzylic bromination of the methyl groups using N-bromosuccinimide and a radical initiator like benzoyl peroxide (BPO). The resulting tetrabrominated intermediate is then hydrolyzed, often using silver nitrate, to produce 2,5-Dibromoterephthalaldehyde. researchgate.net This multi-step process from a pre-halogenated xylene mirrors the conceptual pathway for the synthesis of the dichloro-analogue from 2,5-dichloro-p-xylene.

Regioselectivity and Yield Considerations in Halogenated Terephthalaldehyde Synthesis

The synthesis of dihalogenated terephthalaldehydes is governed by principles of regioselectivity and reaction efficiency, which can vary significantly between different halogens and synthetic methods.

In the direct bromination of terephthalaldehyde, the regioselectivity is dictated by the directing effects of the substituents on the benzene (B151609) ring. The two aldehyde groups are electron-withdrawing and meta-directing. Therefore, electrophilic substitution, such as bromination, occurs at the positions meta to both aldehyde groups, which corresponds to the 2 and 5 positions of the ring. This results in the specific formation of the 2,5-dibromo isomer. europa.eu

Role As a Monomer and Linker in Advanced Porous Materials and Polymeric Systems

Covalent Organic Frameworks (COFs) Construction

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and tunable functionalities. acsmaterial.comrsc.org The bifunctional nature of 2,5-dichloroterephthalaldehyde, possessing two aldehyde groups at opposite ends of a benzene (B151609) ring, makes it an ideal candidate for linking with multi-topic amine or hydrazide monomers to form extended 2D or 3D networks. taskcm.com

The design of COFs utilizing this compound (DCTA) as a linker is guided by the principle of reticular chemistry, where the geometry of the building blocks dictates the topology of the resulting framework. researchgate.net The key design considerations for DCTA-based COFs revolve around the electronic effects of the chlorine substituents and their impact on the framework's properties.

The formation of imine-linked COFs is a prevalent strategy due to the reversible nature of the imine (Schiff base) condensation reaction, which allows for error correction during synthesis, leading to more crystalline materials. ntu.edu.sgrsc.org This reaction involves the condensation of the aldehyde groups of this compound with a multifunctional amine monomer, such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB). shnu.edu.cnwur.nl

The synthesis is typically catalyzed by an acid, such as acetic acid. wur.nl The reaction proceeds by forming a C=N double bond, releasing water as a byproduct. The successful formation of the imine linkage is confirmed by spectroscopic methods, such as Fourier-transform infrared (FT-IR) spectroscopy, which shows the disappearance of the C=O stretching vibration from the aldehyde and the N-H stretching from the amine, along with the appearance of the characteristic C=N stretching peak. shnu.edu.cn A series of COFs, including one made from this compound (referred to as PDA-Cl), were synthesized via imine bond formation to study how functional group substitution affects photocatalytic performance. shnu.edu.cn While imine linkages are advantageous for achieving crystallinity, their reversibility can sometimes compromise the chemical stability of the COF, particularly in acidic or aqueous environments. nih.gov

Hydrazone linkages provide an alternative and often more stable connection in COF synthesis. nih.govossila.com These bonds are formed through the condensation of this compound with monomers containing hydrazide groups, such as 1,3,5-tris(3′-methoxy-4′-hydrazinecarbonylphenyl)benzene (TMHzcB). chemistryviews.org

Hydrazone-linked COFs are known for their high chemical and thermal stability and permanent porosity. nih.gov The synthesis of a light-emitting COF was achieved through the polycondensation of DCTA with a hydrazide "knot" under solvothermal conditions. chemistryviews.org The resulting hydrazone-based frameworks exhibit partial π-conjugation, and the functional groups on the aldehyde linker, such as the chlorine atoms in DCTA, can tune the wavelength of the emitted light. chemistryviews.org These materials combine luminescence, stability, and tunability, making them suitable for sensing and light-emitting applications. chemistryviews.orgrsc.org

Solvothermal synthesis is the most common method for producing crystalline COFs. acsmaterial.comrhhz.netsapub.org The process involves heating the monomers in a sealed vessel (typically a Pyrex tube) with a high-boiling-point solvent or a solvent mixture at temperatures between 85-129°C for several days. sapub.orgresearchgate.net For DCTA-based COFs, typical solvents include mixtures like 1,4-dioxane (B91453) and mesitylene. wur.nlchemistryviews.org The sealed environment maintains the reversibility of the linkage-forming reaction, which is crucial for the "proofreading" process that leads to a crystalline, ordered structure rather than an amorphous polymer. researchgate.net

To further improve crystallinity and porosity, chemical "modulators" are often added to the reaction mixture. rsc.orgrice.edu Modulators are typically monofunctional analogues of the building blocks, such as benzaldehyde, that compete with the multifunctional monomers. rsc.orgrice.edu This competition slows down the initial polymerization rate, allowing the framework to grow more slowly and with fewer defects, resulting in higher crystallinity. rice.edu While specific modulator studies for DCTA are not extensively detailed, the general principle is widely applied to imine-linked COFs and is a key strategy for optimizing material quality. rsc.orgwur.nl A two-step solvothermal procedure has also been developed, where the first step focuses on polymerization and the second on crystallization under different conditions to improve the quality of the final COF. rhhz.netresearchgate.net

Donor-Acceptor (D-A) COFs are designed by combining electron-rich (donor) and electron-poor (acceptor) building blocks to create materials with tailored electronic and photophysical properties. d-nb.inforsc.org This architecture facilitates charge separation and transport, which is highly beneficial for photocatalysis and optoelectronic applications. researchgate.netresearchgate.net

This compound, with its electron-withdrawing chlorine atoms, can function as an acceptor unit. shnu.edu.cn When polymerized with an electron-donating amine monomer (e.g., one based on a triphenylamine (B166846) core), the resulting COF exhibits a D-A structure. shnu.edu.cn Theoretical and experimental studies on a series of functionalized terephthaldehyde-based COFs showed that the band alignment and exciton (B1674681) binding energy could be systematically regulated based on the donor and acceptor strengths of the monomers. researchgate.net The catalytic activities of these D-A COFs are closely linked to the band gap and electron affinity of the constituent monomers, a principle that allows for the rational design of effective COF-based photocatalysts. shnu.edu.cn

| COF Name | Aldehyde Monomer | Functional Group | Photocatalytic Activity Trend |

|---|---|---|---|

| TTA-COF-Br | 2,5-Dibromoterephthalaldehyde | -Br (Bromo) | Highest |

| TTA-COF-Cl | This compound | -Cl (Chloro) | Second Highest |

| TTA-COF-H | Terephthalaldehyde (B141574) | -H (Hydrogen) | Third |

| TTA-COF-OMe | 2,5-Dimethoxyterephthalaldehyde (B1268428) | -OCH₃ (Methoxy) | Fourth |

Heteropore COFs are an advanced class of porous polymers that intentionally integrate multiple, distinct pore sizes within a single, crystalline framework. rsc.orgresearchgate.netnih.gov This hierarchical porosity can enhance mass transport and create segregated compartments for sequential reactions or specialized guest binding. nih.govkaist.ac.kr

The construction of heteropore COFs involves using linkers of different lengths or geometries in the same synthesis. nih.gov While this compound has been employed in reactions aiming to produce complex COF architectures, its use in a successfully crystalline heteropore COF is not yet prominently reported. In one study, the condensation of DCTA with tetrakis-(4-aminophenyl)methane was explored in the context of creating novel frameworks, though it resulted in an amorphous polymer under the reported conditions, indicating the challenges in achieving crystallinity with certain monomer combinations. researchgate.net The principle, however, remains a key frontier in COF design, where linkers like DCTA could be combined with other aldehyde linkers of varying sizes to generate these sophisticated, multi-pore structures. rsc.org

Advanced Polymer Science Applications

This compound serves as a critical bifunctional monomer in polycondensation reactions, a process where monomers with two or more reactive functional groups combine, typically with the elimination of a small molecule like water. gdckulgam.edu.inexpresspolymlett.com The two aldehyde groups of this compound readily react with primary amines to form imine bonds (-C=N-), a specific type of polycondensation known as Schiff base condensation. nih.gov This reaction is fundamental to the synthesis of various polymeric structures, including advanced materials like Covalent Organic Frameworks (COFs).

COFs are a class of crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. mdpi.com The predictable nature of their pore sizes and the ability to functionalize their building blocks make them promising for applications in gas storage, catalysis, and sensing. researchgate.net In the synthesis of COFs, this compound acts as a linear linker, connecting with multi-functional amine-based "knot" or "node" monomers to extend the framework in two or three dimensions.

A notable example is the solvothermal polycondensation of this compound (DCTA) with a trigonal, hydrazine-bearing monomer, 1,3,5-tris(3′-methoxy-4′-hydrazinecarbonylphenyl)benzene (TMHzcB). youtube.com This reaction forms hydrazone-linked COFs. youtube.com The chlorine substituents on the DCTA linker play a crucial role in modulating the electronic properties and π-conjugation within the resulting framework, which can influence the material's optical and electronic characteristics, such as its light-emitting capabilities. youtube.com

The conditions for these polycondensation reactions are carefully controlled to ensure the formation of a crystalline, ordered network rather than an amorphous polymer. mdpi.com This often involves solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures, although room-temperature synthesis methods are also being developed. researchgate.net

Table 1: Example of Polycondensation for COF Synthesis

| Reactants | Reaction Type | Linkage Formed | Resulting Product Class | Key Features |

| This compound (Linker) + 1,3,5-tris(3′-methoxy-4′-hydrazinecarbonylphenyl)benzene (Knot) | Schiff Base / Hydrazone Polycondensation | Hydrazone (-C=N-NH-) | Covalent Organic Framework (COF) | Crystalline, porous structure; tunable light emission properties influenced by chlorine substituents. youtube.com |

The rational design of polymers from this compound (DCTA) hinges on the predictable reactivity of its aldehyde groups and the significant electronic influence of its chlorine substituents. gdckulgam.edu.in These features allow chemists to strategically select co-monomers and reaction conditions to create a diverse range of polymers with tailored properties and architectures. mdpi.compreprints.org

The chlorine atoms on the benzene ring are strongly electron-withdrawing. This electronic effect is a key design element. When DCTA is used to build polymers like COFs, the chlorine atoms reduce the electron density of the aromatic system. youtube.com This can impact intermolecular forces, such as π-π stacking between polymer layers, potentially affecting the stability and porosity of the final material. youtube.com For instance, in one study, the condensation of tetrakis-(4-aminophenyl)methane with DCTA resulted in the formation of an amorphous polymer, designated aCOF-F, demonstrating that linker choice is critical in achieving crystallinity. mdpi.com

The structural diversity of polymers derived from DCTA is achieved by pairing it with a wide array of comonomers. By changing the geometry and functionality of the amine-containing monomer, polymers with different topologies (e.g., 2D sheets, 3D networks) and pore environments can be synthesized. For example, reacting DCTA with a linear diamine would lead to a linear polyazomethine (a type of Schiff base polymer), whereas reacting it with a trigonal or tetrahedral amine monomer can produce a 2D or 3D network structure, respectively. mdpi.comresearchgate.net This "bottom-up" approach allows for the precise, atomic-level construction of polymeric frameworks.

Comparing DCTA with other substituted terephthalaldehydes highlights its specific role in materials design. The electron-withdrawing nature of the chloro groups in DCTA provides a contrast to the electron-donating effects of methoxy (B1213986) groups in 2,5-dimethoxyterephthalaldehyde (DMTA) or the hydrogen-bonding capability of hydroxyl groups in 2,5-dihydroxyterephthalaldehyde (B1588973) (DHTA). youtube.com This allows for systematic tuning of a polymer's electronic, optical, and catalytic properties simply by changing the substituent on the aldehyde linker.

Table 2: Comparison of Substituted Terephthalaldehyde Linkers in Polymer Design

| Monomer | Substituent | Electronic Effect | Impact on Polymer Properties |

| This compound (DCTA) | Chlorine (-Cl) | Electron-withdrawing | Reduces electron density; weakens π-π stacking; can be used to tune light emission. youtube.com |

| 2,5-Dimethoxyterephthalaldehyde (DMTA) | Methoxy (-OCH₃) | Electron-donating | Enhances π-conjugation and visible light absorption; can improve photocatalytic activity. youtube.com |

| 2,5-Dihydroxyterephthalaldehyde (DHTA) | Hydroxyl (-OH) | Electron-donating (Resonance) | Enables hydrogen bonding within the polymer framework; can impart proton conductivity. youtube.com |

In the synthesis of polymers from this compound, controlling the molecular weight and the final polymer architecture (e.g., linear, branched, or cross-linked) is paramount for achieving desired material properties. cmu.edu The principles of step-growth polycondensation govern these factors. gdckulgam.edu.in

Molecular Weight Control: Achieving a high molecular weight in polycondensation requires a high degree of reaction completion (high conversion) and precise stoichiometric equivalence of the reacting functional groups (aldehydes from DCTA and amines from the co-monomer). youtube.com Any deviation from a 1:1 molar ratio of functional groups will limit the maximum achievable molecular weight, as the excess functional group will eventually terminate all growing chains. youtube.com

There are two primary strategies for intentionally controlling and limiting molecular weight: youtube.com

Non-stoichiometric Monomer Ratio: Deliberately using a slight excess of one of the bifunctional monomers. The polymerization will cease once the limiting monomer is completely consumed, and the resulting polymer chains will all be terminated with the functional group that was in excess.

Addition of a Monofunctional Reagent: Introducing a small amount of a monofunctional compound (e.g., a mono-amine or mono-aldehyde) acts as a chain-stopper. This reagent reacts with a growing polymer chain end, capping it and preventing further propagation.

The removal of the small molecule byproduct (e.g., water from Schiff base condensation) is also crucial. The presence of the byproduct can shift the reaction equilibrium backward, hindering the achievement of high conversion and, consequently, high molecular weight. researchgate.net Conducting the polymerization under vacuum or at high temperatures can facilitate byproduct removal. researchgate.net

Polymer Architecture Control: The architecture of the final polymer is determined by the functionality of the monomers used. cmu.edu

Linear Polymers: When this compound (a di-functional monomer) is reacted with a di-functional co-monomer, such as a diamine, a linear polymer chain (a polyazomethine) is formed. researchgate.net

Branched or Cross-linked Network Polymers: If a monomer with a functionality greater than two (a polyfunctional monomer) is included in the reaction, a branched or cross-linked network architecture will result. cmu.edu For example, reacting this compound with a tri-functional amine would create a 2D or 3D network structure, as seen in the synthesis of many Covalent Organic Frameworks. mdpi.com This leads to materials that are typically rigid, insoluble, and possess permanent porosity.

The choice of polymerization technique—such as bulk, solution, or interfacial polycondensation—also influences the final polymer characteristics. gdckulgam.edu.in Solution polycondensation, for instance, can help manage viscosity at high molecular weights but may result in lower reaction rates compared to bulk polymerization. gdckulgam.edu.in

Table 3: Strategies for Controlling Polymer Properties in Polycondensation

| Parameter | Control Strategy | Effect on Polymer |

| Molecular Weight | Adjusting Monomer Stoichiometry | A precise 1:1 ratio of reactive groups maximizes molecular weight. A slight excess of one monomer limits it. youtube.com |

| Molecular Weight | Adding Monofunctional Reagents | Acts as a chain-capping agent, providing precise control over the average degree of polymerization. youtube.com |

| Molecular Weight | Efficient Byproduct Removal | Driving the reaction equilibrium towards the product side enables higher conversion and thus higher molecular weight. researchgate.net |

| Architecture | Monomer Functionality | Difunctional monomers (e.g., DCTA + diamine) produce linear chains. Polyfunctional monomers produce branched or cross-linked networks. cmu.edu |

| Architecture | Reaction Conditions (e.g., concentration) | High monomer concentrations can favor intermolecular reactions leading to networks, while very low concentrations might favor intramolecular cyclization. cmu.edu |

Functional Performance of Materials Incorporating 2,5 Dichloroterephthalaldehyde Derivatives

Catalytic Applications

Materials synthesized from derivatives of 2,5-Dichloroterephthalaldehyde hold potential for various catalytic applications, leveraging the predictable porosity and tunable electronic properties of frameworks they could form.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures that are promising for photocatalysis. The incorporation of this compound as a building block could, in principle, lead to COFs with tailored photocatalytic activities.

The photocatalytic activity of COFs is fundamentally dependent on their ability to absorb light and subsequently generate, separate, and transport charge carriers (electrons and holes). Upon photoexcitation, excitons (electron-hole pairs) are generated. For effective photocatalysis, these excitons must dissociate into free charge carriers, which then migrate to the catalyst's surface to participate in redox reactions. The efficiency of this process is influenced by the electronic structure of the COF, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The ordered π-conjugated systems within COFs can facilitate efficient charge transport, reducing the likelihood of charge recombination. While these are the general principles, specific studies detailing the charge carrier dynamics in COFs derived from this compound are not available in the reviewed literature.

COFs are being extensively investigated for photocatalytic hydrogen production from water. This process involves the reduction of protons (H+) to hydrogen gas (H₂), driven by photogenerated electrons. A typical system consists of the COF as a light-harvester, a co-catalyst (often a noble metal like platinum), and a sacrificial electron donor. The modular nature of COFs allows for the tuning of their bandgap to optimize visible light absorption. While numerous COFs have demonstrated promising hydrogen evolution rates, specific data on the performance of this compound-based COFs in this application have not been reported in the searched scientific literature.

Table 1: Illustrative Hydrogen Evolution Rates for Various COF Systems (Analogous Systems) This table presents data for COFs not derived from this compound to illustrate typical performance metrics.

| COF Name | Monomers | Co-catalyst | Sacrificial Agent | Hydrogen Evolution Rate (mmol g⁻¹ h⁻¹) | Apparent Quantum Yield (%) |

|---|---|---|---|---|---|

| TFPT-COF | 1,3,5-tris(4-formyl-phenyl)triazine, 2,5-diethoxy-terephthalohydrazide | Pt | Ascorbic acid | 0.23 | Not Reported |

| DBC-sp²c-COF | Not Specified | Pt (0.8 wt%) | Not Specified | 172.93 | 14.9 at 420 nm |

| HIAM-0015 | Dialdehyde (B1249045) benzothiadiazole-based | Not Specified | Not Specified | 17.99 | Not Reported |

| TFP-BpyD nano-COF | Not Specified | Not Specified | Not Specified | 392.0 | Not Reported |

In the presence of oxygen, photogenerated electrons in COFs can reduce molecular oxygen to form superoxide radicals (O₂⁻). These radicals are potent oxidizing agents that can be utilized in various organic transformations and for the degradation of pollutants. The efficiency of superoxide radical generation is dependent on the electronic properties of the COF and its ability to facilitate electron transfer to adsorbed oxygen. Research specifically detailing the generation of superoxide radicals and their catalytic applications using COFs synthesized from this compound is currently unavailable.

The porous nature and high surface area of materials derived from this compound, such as COFs or other polymers, could render them suitable as platforms for heterogeneous catalysis. Active catalytic sites can be integrated into the framework or post-synthetically immobilized within the pores. These materials can offer advantages such as catalyst recyclability and enhanced stability. However, there is a lack of specific examples in the scientific literature of materials derived from this compound being employed as heterogeneous catalysts for organic reactions.

Photocatalysis in this compound-Derived COFs

Optoelectronic and Sensing Applications

The incorporation of this compound into polymeric structures could lead to materials with interesting optoelectronic properties, making them potentially useful for sensing applications. The electronic characteristics of such materials would be influenced by the degree of π-conjugation and the presence of electron-withdrawing chlorine atoms. These features could be exploited for the development of fluorescent or colorimetric sensors. At present, there is no specific research in the available literature that demonstrates the use of this compound derivatives in optoelectronic or sensing applications.

Tunable Light Emission in COFs Functionalized with Chlorine Groups from this compound

Covalent organic frameworks, with their extended π-conjugated systems, are inherently capable of emitting visible light. chemistryviews.org However, achieving precise control over the emission wavelength is a significant challenge. Research has demonstrated that the functionalization of the pore walls of COFs with specific chemical groups is an effective strategy for tuning their light-emitting properties. The use of this compound (DCTA) as a building block in COF synthesis is a prime example of this approach. chemistryviews.org

In a notable study, light-emitting COFs were synthesized through the polycondensation of 1,3,5-tris(3′-methoxy-4′-hydrazinecarbonylphenyl)benzene (TMHzcB) with various functionalized terephthalaldehyde (B141574) derivatives, including DCTA. chemistryviews.org The introduction of chlorine atoms onto the terephthalaldehyde linker directly influences the electronic structure of the resulting COF. These chlorine groups, positioned on the walls of the COF pores, exert an inductive effect which, in turn, perturbs the π-conjugation within the framework. chemistryviews.org This perturbation of the electronic environment allows for the systematic tuning of the emitted light's color.

By strategically incorporating different functional groups, researchers have been able to achieve a wide spectrum of emission colors, from blue to green to red. chemistryviews.org This tunability is crucial for the development of materials for applications in lighting and displays. The frameworks derived from these functionalized linkers exhibit a combination of luminescence, stability, and color tunability, making them promising candidates for advanced light-emitting and sensing applications. chemistryviews.org

| Linker Molecule | Functional Group | Resulting Emission Color Range in COFs |

|---|---|---|

| This compound (DCTA) | Chlorine (-Cl) | Tunable (contributes to the blue-to-red spectrum) |

| 2,5-Dimethylterephthalaldehyde (DMeTA) | Methyl (-CH3) | Tunable (contributes to the blue-to-red spectrum) |

| 2,5-Dimethoxyterephthalaldehyde (B1268428) (DMeOTA) | Methoxy (B1213986) (-OCH3) | Tunable (contributes to the blue-to-red spectrum) |

| 2,5-Dihydroxyterephthalaldehyde (B1588973) (DHTA) | Hydroxy (-OH) | Tunable (contributes to the blue-to-red spectrum) |

Relationship between Functional Group Substitution and Optical Band Gap in COFs

The optical band gap is a critical property of semiconductor materials, including COFs, as it determines their electronic and optical characteristics. The ability to tune the band gap is essential for tailoring materials for specific applications, such as photocatalysis and optoelectronics. One of the primary strategies for modulating the band gap in COFs is through the functionalization of the organic linkers used in their synthesis. nih.gov

Introducing electron-donating or electron-withdrawing groups to the COF structure can alter its electronic properties and, consequently, narrow or widen the band gap. nih.gov For instance, the inclusion of linkers with diacetylene bonds has been shown to result in COFs with narrower band gaps due to their highly conjugated structures, which facilitate intramolecular electron transfer and enhance the delocalized electronic structure. nih.gov

| Functional Group Type | General Effect on COF Electronic Structure | Anticipated Impact on Optical Band Gap |

|---|---|---|

| Electron-Withdrawing (e.g., -Cl) | Lowers energy levels of molecular orbitals | Can lead to a narrower or wider band gap depending on the specific orbital interactions |

| Electron-Donating (e.g., -OH, -OCH3) | Raises energy levels of molecular orbitals | Can lead to a narrower or wider band gap depending on the specific orbital interactions |

| Extended π-Conjugation (e.g., diacetylene) | Enhances electron delocalization | Generally leads to a narrower band gap |

Sensing Capabilities of this compound-based Materials

The unique properties of COFs, such as their high porosity, large surface area, and tunable electronic structure, make them excellent candidates for chemical sensing applications. mdpi.comnih.gov Materials based on this compound and its derivatives can be designed to exhibit high sensitivity and selectivity towards various analytes. chemistryviews.org The sensing mechanism in these materials often relies on changes in their photophysical properties, such as fluorescence, upon interaction with the target molecule.

Fluorescence-based sensing is a particularly attractive approach due to its high sensitivity. nih.gov The introduction of functional groups, such as the chlorine atoms in DCTA-based COFs, can influence the sensing performance. These groups can act as active sites for interaction with analytes or modulate the electronic properties of the COF to enhance the sensing signal.

A common sensing mechanism is fluorescence quenching, where the fluorescence intensity of the COF is decreased upon binding of the analyte. This can occur through various processes, including photoinduced electron transfer (PET) from the COF to the analyte. For example, COFs with thioether functionalities have been shown to be effective fluorescent sensors for heavy metal ions like Hg2+ through a quenching mechanism. While specific studies focusing solely on the sensing capabilities of this compound-based COFs are emerging, the principles of COF-based sensing are broadly applicable. The frameworks' combination of luminescence activity and sensibility makes them promising for the development of novel sensing platforms. chemistryviews.org

| COF-based Sensor Feature | Role in Sensing Performance | Potential Analyte Classes |

|---|---|---|

| High Porosity and Large Surface Area | Facilitates analyte diffusion and interaction | Gases, Volatile Organic Compounds (VOCs), Ions |

| Tunable Electronic Structure (via functional groups like -Cl) | Enhances sensitivity and selectivity | Heavy Metal Ions, Explosives, Biomolecules |

| Inherent Luminescence | Provides a signal for fluorescence-based detection (e.g., quenching) | A wide range of analytes that can interact with the COF |

Advanced Characterization Techniques for 2,5 Dichloroterephthalaldehyde Derived Materials

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the chemical makeup and optical behavior of materials derived from 2,5-dichloroterephthalaldehyde.

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Composition

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for confirming the chemical structure of this compound-derived materials by identifying their characteristic functional groups. The presence of specific vibrational bands in the FT-IR spectrum provides direct evidence of the molecular structure.

In derivatives of this compound, key spectral features include the stretching vibrations of the carbonyl (C=O) groups of the aldehyde, which are typically observed in the region of 1690-1715 cm⁻¹. The carbon-carbon (C-C) stretching vibrations within the aromatic ring usually appear in the 1400-1600 cm⁻¹ range. The carbon-chlorine (C-Cl) stretching vibrations can be found in the fingerprint region, typically between 600 and 800 cm⁻¹. Furthermore, the C-H stretching of the aromatic ring is expected around 3000-3100 cm⁻¹.

Derivative spectroscopy can be applied to FT-IR data to enhance the resolution of overlapping bands and to quantify components in a mixture. medicalresearchjournal.orgspectroscopyeurope.comf1000research.com For instance, the first derivative of an FT-IR spectrum can help in precisely locating peak positions, which is particularly useful in complex polymeric structures. f1000research.com

Table 1: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretching | 1690 - 1715 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Optical Properties

Ultraviolet-Visible (UV-Vis) spectrophotometry is employed to investigate the electronic transitions and optical properties of materials synthesized from this compound. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy levels.

Materials derived from this compound, particularly conjugated polymers, often exhibit distinct absorption bands in the UV-Vis spectrum. The position and intensity of these bands are influenced by the extent of π-conjugation, the presence of functional groups, and the molecular environment. For instance, the incorporation of this compound into a polymer backbone can influence the ligand-to-metal charge transfer, resulting in a red-shift of the absorption peaks. researchgate.net

The optical band gap of these materials can be estimated from the onset of the absorption edge in the UV-Vis spectrum. This parameter is crucial for applications in optoelectronics and photocatalysis. The presence of chlorine atoms, being electron-withdrawing, can affect the electron density of the aromatic system and consequently alter the absorption characteristics.

Table 2: UV-Vis Absorption Data for a Hypothetical Polymer Derived from this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Optical Band Gap (eV) |

|---|---|---|---|

| Chloroform (B151607) | 380 | 25,000 | 2.8 |

| Dichloromethane | 385 | 26,500 | 2.75 |

Photoluminescence (PL) Spectroscopy for Emission Features and Exciton (B1674681) Recombination

Photoluminescence (PL) spectroscopy is a powerful technique to study the emissive properties of materials derived from this compound. It involves the excitation of a material with light, followed by the measurement of the emitted light as electrons return to their ground state. This process provides information about the electronic structure, defects, and exciton dynamics within the material. aps.org

Conjugated polymers derived from this compound can exhibit photoluminescence, with the emission wavelength and quantum yield being highly dependent on the polymer's structure and morphology. sigmaaldrich.cn The presence of the chlorine atoms can influence the emission properties through the heavy-atom effect, which may promote intersystem crossing and affect the balance between fluorescence and phosphorescence.

The PL spectra can reveal details about the recombination of excitons (electron-hole pairs). aps.org Quenching of photoluminescence can occur due to various factors, including aggregation, the presence of impurities, or charge transfer processes. aps.orgrsc.org Time-resolved PL spectroscopy can further provide insights into the lifetime of the excited states and the kinetics of exciton decay. researchgate.net

Table 3: Photoluminescence Properties of a Hypothetical Polymer Derived from this compound

| Excitation Wavelength (nm) | Emission Maximum (nm) | Photoluminescence Quantum Yield (%) | Excited State Lifetime (ns) |

|---|---|---|---|

| 380 | 450 (Blue) | 35 | 2.5 |

| 380 | 455 (Blue) | 32 | 2.3 |

Structural and Morphological Investigations

Understanding the solid-state arrangement and surface features of materials derived from this compound is crucial for predicting their bulk properties and performance in various applications.

Powder X-ray Diffraction (PXRD) for Crystallinity and Structure

Powder X-ray Diffraction (PXRD) is a key technique for analyzing the crystalline nature of materials. By measuring the scattering of X-rays from the atomic planes within a material, PXRD can determine whether a sample is crystalline, amorphous, or a mixture of both.

For materials derived from this compound, such as covalent organic frameworks (COFs) or metal-organic frameworks (MOFs), PXRD patterns provide information about the crystal structure, phase purity, and degree of crystallinity. researchgate.net The positions and intensities of the diffraction peaks are characteristic of a specific crystal lattice. Broadened peaks in a PXRD pattern typically indicate small crystallite size or the presence of disorder and defects within the structure. researchgate.net In some cases, Rietveld refinement of the PXRD data can be used to solve or refine the crystal structure. scielo.org.mx

Field Emission Scanning Electron Microscopy (FESEM) for Polymeric Morphologies

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to visualize the surface morphology and microstructure of materials. FESEM provides detailed information about the shape, size, and arrangement of particles, fibers, or films.

For polymeric materials derived from this compound, FESEM images can reveal features such as the porosity of a polymer network, the uniformity of a thin film, or the fibrous nature of electrospun materials. researchgate.net For example, in the case of porous organic polymers, FESEM can be used to assess the interconnectedness of the pore structure, which is critical for applications in gas storage and catalysis. The high resolution of FESEM allows for the observation of nanoscale features, providing valuable insights into how synthetic conditions influence the final morphology of the material. researchgate.net

Thermal and Electronic Characterization

Understanding the thermal stability and electronic behavior of this compound-derived materials is key to determining their viability for practical applications, which often involve high temperatures or require specific semiconductor properties.

Thermogravimetric Analysis (TGA) is a standard method used to determine the thermal stability of materials. The technique involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). etamu.edutainstruments.com The resulting data, plotted as mass versus temperature, reveals the temperatures at which the material decomposes. tainstruments.com

For materials synthesized from this compound, particularly COFs, TGA is used to assess the robustness of the covalent bonds forming the framework. Research on various COFs shows they often exhibit high thermal stability, with decomposition temperatures frequently exceeding 300-400 °C. mdpi.com Some highly stable frameworks can withstand temperatures up to 600 °C. The TGA curve for a COF often shows a two-step degradation process: an initial loss of crystallinity at a lower temperature, followed by chemical degradation of the structure at a higher temperature. researchgate.netrsc.org

Below is a representative data table illustrating typical findings from a TGA experiment on a hypothetical COF derived from this compound.

| Temperature (°C) | Weight Remaining (%) | Observation |

| 100 | 98.5% | Loss of adsorbed solvent/water |

| 300 | 98.0% | Stable, minimal weight loss |

| 400 | 97.5% | Onset of minor decomposition |

| 450 | 95.0% | Significant decomposition begins |

| 600 | 45.0% | Major structural degradation |

This table is interactive. You can sort the columns by clicking on the headers.

Mott-Schottky analysis is a powerful electrochemical technique used to investigate the electronic properties of semiconductor materials. metrohm.com The method involves measuring the capacitance of the space-charge region at a semiconductor-electrolyte interface as a function of an applied DC potential. metrohm.comwikipedia.org By plotting the reciprocal of the squared capacitance (1/C²) against the applied potential, a linear relationship is often observed, which is known as the Mott-Schottky plot. wikipedia.org

This analysis provides two critical pieces of information for materials derived from this compound:

Semiconductor Type: The slope of the Mott-Schottky plot indicates the type of semiconductor. A positive slope is characteristic of an n-type semiconductor, while a negative slope indicates a p-type semiconductor.

Flatband Potential (Vfb) and Carrier Density (Nd): The x-intercept of the linear fit gives the flatband potential, which is the potential at which the semiconductor's energy bands are not bent at the interface. metrohm.commdpi.com This value is crucial for determining the position of the conduction or valence band edge. The slope of the plot can also be used to calculate the donor or acceptor density (carrier concentration). wikipedia.org

The information derived from Mott-Schottky analysis is essential for designing and optimizing electronic devices such as sensors and photocatalysts.

| Parameter | Derivation from Mott-Schottky Plot | Interpretation |

| Semiconductor Type | Sign of the slope | Positive slope = n-type; Negative slope = p-type |

| Flatband Potential (Vfb) | x-axis intercept | Relates to the Fermi level and band edge positions. researchgate.net |

| Carrier Density (Nd) | From the slope of the line | Indicates the concentration of charge carriers (electrons or holes). |

This table is interactive. You can sort the columns by clicking on the headers.

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is critical for confirming that a synthesized material has the expected stoichiometric formula, thereby verifying the success of the chemical reaction.

For a new material derived from this compound, the experimentally measured elemental percentages are compared against the theoretically calculated values based on its proposed chemical structure. A close match between the experimental and calculated values provides strong evidence for the formation of the desired product.

For instance, if this compound were to react with a diamine linker such as p-phenylenediamine (B122844) to form a simple polymer segment, elemental analysis would be used to confirm the structure of the resulting product.

Theoretical vs. Experimental Elemental Analysis for a Hypothetical Derivative Assuming a hypothetical polymer segment formed from one unit of this compound (C₈H₄Cl₂O₂) and one unit of p-phenylenediamine (C₆H₈N₂), resulting in a repeating unit of C₁₄H₁₀Cl₂N₂ with the loss of two water molecules.

| Element | Theoretical Mass % | Experimental Mass % |

| Carbon (C) | 57.76% | 57.68% |

| Hydrogen (H) | 3.46% | 3.51% |

| Nitrogen (N) | 9.62% | 9.55% |

| Chlorine (Cl) | 24.36% | 24.42% |

This table is interactive. You can sort the columns by clicking on the headers.

Theoretical and Computational Studies on 2,5 Dichloroterephthalaldehyde Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and excited-state dynamics of materials. For D-A COFs incorporating 2,5-dichloroterephthalaldehyde, these computational techniques are crucial for predicting properties that govern their photocatalytic efficiency, such as charge separation and exciton (B1674681) behavior.

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic properties of COFs. nih.gov By calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the constituent monomers, the band alignment and charge transfer characteristics of the final D-A COF can be predicted.

In a study involving D-A systems, 1,3,5-tris(4-aminophenyl)triazine (TAPT) was used as an acceptor, while various functionalized terephthalaldehydes, including this compound, served as donors. nih.gov The HOMO and LUMO levels for TAPT and this compound were calculated to predict the electronic structure of the resulting COF, named TAPT-Cl-COF. The calculations showed a staggered band alignment typical of a Type-II heterojunction, which is conducive to efficient charge separation. The HOMO of the donor (this compound) is higher in energy than the HOMO of the acceptor (TAPT), and its LUMO is also higher than the LUMO of the acceptor. This arrangement facilitates the transfer of photoexcited electrons from the donor component to the acceptor component, while holes move in the opposite direction, a critical feature for effective photocatalysis. nih.gov

Table 1: Calculated HOMO/LUMO Energy Levels for TAPT-Cl Monomer Pair

| Monomer | HOMO (eV) | LUMO (eV) |

|---|---|---|

| TAPT (Acceptor) | -5.46 | -1.97 |

| This compound (Donor) | -6.85 | -2.69 |

Data sourced from DFT calculations aimed at predicting band alignment in D-A systems. nih.gov

A significant hurdle in organic semiconductor photocatalysis is the strong Coulombic attraction between photo-generated electrons and holes, which form a bound state known as an exciton. The energy required to overcome this attraction and separate the exciton into free charge carriers is the exciton binding energy (Eb). A large Eb value severely limits photocatalytic performance. nih.gov

DFT calculations have been employed to compute the Eb for potential D-A pairs before their synthesis into COFs. The Eb is determined by the formula: Eb = Efund - Eopt, where Efund is the fundamental gap (difference between ionization potential and electron affinity) and Eopt is the optical gap (the lowest excited state energy). nih.gov For the D-A pair consisting of TAPT and this compound (TAPT-Cl), the calculated Eb was found to be 0.44 eV. This value was compared against other pairs where the terephthalaldehyde (B141574) monomer was substituted with different functional groups. nih.gov

Analysis of the frontier molecular orbitals (HOMO and LUMO) provides a visual representation of charge distribution and the nature of electronic transitions. In the TAPT-Cl D-A pair, DFT calculations show that the HOMO is predominantly localized on the donor molecule, while the LUMO is localized on the TAPT acceptor. nih.gov This spatial separation of the frontier orbitals is a hallmark of an effective D-A system. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, resulting in an intrinsic charge-separated state. This pre-separation of charge at the molecular level is crucial for minimizing charge recombination and enhancing the efficiency of subsequent photocatalytic reactions.

Structure-Activity Relationship Investigations

By systematically altering the chemical structure of the monomers and computationally assessing the impact on the properties of the resulting COF, a clear structure-activity relationship can be established. This predictive approach accelerates the discovery of high-performance materials.

The effect of substituting the terephthalaldehyde unit with chlorine atoms can be understood by comparing the computational results for the TAPT-Cl system with its analogues, such as TAPT-H (unsubstituted) and TAPT-OMe (methoxy-substituted). nih.gov

The electron-withdrawing nature of the chlorine atoms in this compound lowers the energy of its HOMO compared to the unsubstituted (H) and electron-donating (OMe) versions. This modification directly influences the D-A interaction strength and, consequently, the exciton binding energy. The calculated Eb for TAPT-Cl (0.44 eV) is intermediate between that of TAPT-H (0.29 eV) and other systems, demonstrating that the electronic nature of the substituent is a key parameter for tuning excitonic effects. nih.gov This computational assessment reveals that while chlorine substitution creates a viable D-A framework, other functional groups like methoxy (B1213986) (in TAPT-OMe, Eb = 0.16 eV) may lead to even weaker excitonic effects and potentially higher photocatalytic activity. nih.gov

Table 2: Comparison of Calculated Exciton Binding Energy (Eb) for Different Substituents

| D-A Pair | Substituent on Terephthalaldehyde | Calculated Eb (eV) |

|---|---|---|

| TAPT-OMe | -OCH3 (electron-donating) | 0.16 |

| TAPT-H | -H (unsubstituted) | 0.29 |

| TAPT-Cl | -Cl (electron-withdrawing) | 0.44 |

Data illustrates the influence of substituent electronic effects on exciton binding energy. nih.gov

A primary goal of these computational studies is to predict the functional performance of materials before their laborious synthesis. The calculated exciton binding energy serves as a powerful descriptor for predicting photocatalytic activity, with a lower Eb correlating to a higher efficiency of free charge carrier generation.

Based on DFT calculations, the predicted order of photocatalytic activity for COFs synthesized from different terephthalaldehydes with TAPT was TAPT-OMe-COF > TAPT-H-COF > TAPT-Cl-COF. nih.gov This prediction was experimentally verified through photocatalytic hydrogen production tests. The synthesized TAPT-Cl-COF demonstrated a hydrogen production rate of 1152 μmol g−1h−1. In comparison, TAPT-OMe-COF, which had the lowest calculated Eb, exhibited the highest activity (4275 μmol g−1h−1), confirming the predictive power of the computation-based approach. nih.gov The strong correlation between the computationally predicted Eb and the experimentally measured photocatalytic activity validates the use of these theoretical models in guiding the design of new photocatalytic COFs. nih.gov

Table 3: Predicted vs. Experimental Photocatalytic H2 Production

| COF | Calculated Eb of Monomer Pair (eV) | Experimental H2 Production Rate (μmol g−1h−1) |

|---|---|---|

| TAPT-OMe-COF | 0.16 | 4275 |

| TAPT-H-COF | 0.29 | 2353 |

| TAPT-Cl-COF | 0.44 | 1152 |

This table shows the strong correlation between lower calculated exciton binding energy and higher observed photocatalytic activity. nih.gov

Reaction Mechanism Studies on this compound Systems

The formation of polymeric structures from this compound is a subject of significant interest, particularly in the synthesis of advanced materials like Covalent Organic Frameworks (COFs). Understanding the underlying reaction mechanisms is crucial for controlling the polymerization process and the final properties of the material. Computational chemistry provides powerful tools to elucidate these complex reaction pathways at a molecular level.

Computational Modeling of Polymerization and Linkage Formation Pathways

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of polymerization and the formation of linkages in systems analogous to those involving this compound. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of its polymerization can be inferred from theoretical studies on similar aromatic aldehydes and amines that form imine-based COFs.

For instance, a study on the reaction of acetaldehyde (B116499) with a series of amines demonstrated the feasibility of using DFT to predict the thermodynamics of imine formation. The Gibbs free energies for the formation of the tetrahedral intermediate and the subsequent imine were calculated, providing a quantitative measure of the reaction's spontaneity.

| Amine Reactant | Gibbs Free Energy of Tetrahedral Intermediate Formation (kcal/mol) | Gibbs Free Energy of Imine Formation (kcal/mol) | Overall Gibbs Free Energy of Reaction (kcal/mol) |

|---|---|---|---|

| Amine 5 | -1.2 | -12.7 | -13.9 |

| Amine 6 | -1.3 | -12.7 | -14.0 |

| Amine 7 | -1.5 | -13.0 | -14.5 |

| Amine 8 | -1.6 | -13.0 | -14.6 |

| Amine 9 | -1.8 | -13.3 | -15.1 |

Note: The data presented is for the reaction of acetaldehyde with a series of amine nucleophiles and serves as an illustrative example of the type of thermodynamic data obtained from DFT calculations on imine formation.

The polymerization of this compound with a difunctional or trifunctional amine would proceed through a series of these Schiff base condensation steps, leading to the growth of a 2D or 3D framework. Computational modeling of this process would involve:

Monomer Reactivity Analysis: Calculating the electrostatic potential and frontier molecular orbitals of this compound and the amine monomer to identify the reactive sites (the carbonyl carbons and the amine nitrogens).

Reaction Pathway Mapping: Simulating the step-by-step mechanism of imine bond formation. This includes the initial nucleophilic attack of the amine on the aldehyde, the formation of a hemiaminal intermediate, and the subsequent dehydration to form the imine.

Transition State Analysis: Identifying the transition state structures for each elementary step and calculating the corresponding activation energies. This information is crucial for understanding the kinetics of the polymerization reaction.

Polymer Growth Simulation: Modeling the extension of the polymer chain by adding successive monomer units. This can help in understanding how the polymer grows and how factors like monomer concentration and catalyst affect the final structure.

Framework Assembly Simulation: For the formation of crystalline materials like COFs, molecular dynamics simulations can be employed to study the self-assembly of the polymer chains into an ordered framework. These simulations provide insights into the non-covalent interactions that drive the crystallization process.

While the specific energetic details for the polymerization of this compound are yet to be computationally detailed in published research, the established methodologies from studies on analogous systems provide a robust framework for such investigations. These theoretical approaches are vital for the rational design of new polymeric materials with tailored properties.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes for 2,5-Dichloroterephthalaldehyde Analogues

The synthesis of analogues of this compound is a burgeoning area of research, aimed at fine-tuning the properties of resulting materials. Scientists are actively exploring new synthetic pathways to create a library of derivatives with varied functionalities. iiserpune.ac.in For instance, the introduction of different substituent groups on the benzene (B151609) ring can significantly alter the electronic and steric characteristics of the molecule.

One approach involves the modification of the starting materials. By employing substituted hydroquinones, researchers can introduce functionalities such as methyl, methoxy (B1213986), or hydroxyl groups onto the terephthalaldehyde (B141574) backbone. chemistryviews.org This strategy allows for the creation of a diverse set of monomers for polymerization reactions. Another avenue of exploration is the development of more efficient and scalable reaction protocols. Traditional methods often require harsh conditions and may result in low yields. Therefore, the focus is on developing milder and more robust synthetic routes, potentially utilizing novel catalytic systems to improve efficiency and reduce environmental impact.

Advanced Post-Synthetic Modification Strategies for this compound-derived Materials

Post-synthetic modification (PSM) has emerged as a powerful tool to functionalize and enhance the properties of materials derived from this compound, particularly Covalent Organic Frameworks (COFs). scispace.comrsc.org This approach allows for the introduction of functional groups that may not be compatible with the initial synthesis conditions. scispace.comrsc.org

Several PSM strategies are being actively investigated:

Covalent Post-Synthetic Modification: This involves the formation of new covalent bonds on a pre-existing framework. scispace.com For example, the aldehyde groups within a COF can be further reacted to introduce new functionalities.

Metalation: This strategy involves the coordination of metal ions to the framework. scispace.com This can be achieved by incorporating ligands into the COF structure that can then bind to metal ions.

Building Block Exchange: This innovative technique involves the replacement of building blocks within an existing framework, leading to a new COF with altered properties. rsc.orgresearchgate.net

A notable example of PSM is the modification of COFs for specific applications like mercury removal. nih.gov By grafting thiol groups onto the COF structure, researchers have created materials with a high affinity for mercury ions. nih.gov Similarly, PSM has been employed to tune the luminescence of COFs, enabling the development of materials for sensing and light-emitting applications. chemistryviews.orgnih.gov

Integration of this compound-based Materials into Multifunctional Systems

A key area of future research is the integration of this compound-derived materials into multifunctional systems. This involves combining the unique properties of these materials with other components to create devices with enhanced capabilities. For instance, COFs derived from this compound can be incorporated into membranes for gas separation and water purification. nih.gov The well-defined pore structure and tunable surface chemistry of these COFs make them ideal candidates for selective molecular transport. nih.gov

Furthermore, the integration of these materials into electronic and optoelectronic devices is a promising avenue. The tunable electronic properties of COFs, achieved through the use of different analogues and post-synthetic modifications, could be harnessed for applications in sensors, solar cells, and light-emitting diodes. chemistryviews.org The development of COF-based composites, where the COF is combined with other materials like polymers or nanoparticles, is another strategy to create multifunctional systems with synergistic properties. rsc.org

Computational Design and Predictive Modeling for Targeted Applications

Computational design and predictive modeling are becoming indispensable tools in the development of new materials based on this compound. mdpi.comresearchgate.net These methods allow researchers to simulate and predict the properties of new materials before they are synthesized in the lab, saving time and resources. researchgate.net

By using computational techniques, scientists can:

Screen potential monomers: Predict the properties of COFs that would result from different this compound analogues.

Optimize synthetic conditions: Simulate the self-assembly process of COFs to understand how different reaction parameters affect the final structure and properties.

Predict material performance: Model the interaction of guest molecules with the pores of a COF to predict its performance in applications like gas storage or catalysis.

This "materials-by-design" approach, which combines computational modeling with experimental validation, is expected to accelerate the discovery and development of this compound-based materials for specific, targeted applications. tudelft.nlyoutube.com

Scalable Synthesis and Manufacturing of this compound-Derived Advanced Materials

For the widespread adoption of this compound-derived materials, the development of scalable and cost-effective synthesis and manufacturing processes is crucial. While laboratory-scale synthesis has been well-established, translating these methods to an industrial scale presents significant challenges.

Current research in this area focuses on:

Continuous flow synthesis: This approach offers better control over reaction parameters and can lead to higher yields and purity compared to traditional batch processes.

Microwave-assisted synthesis: This method can significantly reduce reaction times and improve energy efficiency. mdpi.com

Solvothermal and ionothermal methods: These techniques are commonly used for COF synthesis, and optimizing these processes for large-scale production is an active area of research. mdpi.com

The development of methods for processing these materials into desired forms, such as thin films, membranes, and coatings, is also essential for their practical application. nih.gov Overcoming these manufacturing hurdles will be key to unlocking the full potential of this compound-derived materials in various technological fields.

Q & A

Q. What are the established synthetic routes for 2,5-Dichloroterephthalaldehyde, and how do reaction conditions influence yield?

this compound is synthesized via interfacial polymerization, where functionalized terephthalaldehyde derivatives react with amine monomers under controlled conditions. Key factors include:

- Monomer concentration : Higher concentrations (e.g., 0.1–0.3 M) enhance crosslinking but may reduce solubility.

- Solvent system : Aqueous-organic biphasic systems (e.g., water/hexane) improve reaction efficiency .

- Acid scavengers : Triethylamine or NaOH neutralizes HCl byproducts, preventing side reactions .

- Temperature : Reactions are typically conducted at 25–40°C to balance kinetics and stability.

Yield optimization requires balancing these parameters, with purity verified via HPLC or GC-MS .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., chlorine at C2/C5) and aldehyde proton signals (~10 ppm) .

- FTIR : Peaks at ~1700 cm (C=O stretch) and ~690 cm (C-Cl) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns.

- X-ray crystallography : Resolves crystal packing and bond angles, though limited by compound crystallinity .

Always include experimental details (e.g., solvent, instrument settings) in appendices for reproducibility .

Advanced Research Questions

Q. How does this compound function in donor-acceptor covalent organic frameworks (COFs) for photocatalysis?

The compound serves as an electron-deficient monomer (acceptor) in imine-linked COFs. Key design considerations:

- Electronic effects : Chlorine substituents lower the LUMO, enhancing charge separation with electron-rich amines (e.g., TAPB) .

- Crystallinity : Solvothermal synthesis (120°C, 3 days) in mesitylene/dioxane improves framework order, measured via PXRD .

- Photocatalytic performance : COFs with this compound show 3× higher H evolution rates than unsubstituted analogs due to exciton dissociation efficiency .

Methodological tip: Use DFT calculations to predict bandgap modulation before synthesis .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Conflicts (e.g., unexpected NMR splitting or IR shifts) often arise from:

- Impurity interference : Re-run chromatography (e.g., silica gel, ethyl acetate/hexane) and compare with literature spectra .

- Tautomerism : Aldehyde-enol tautomerism may obscure NMR signals; use deuterated solvents (DMSO-d) to stabilize the aldehyde form .

- Crystallographic vs. solution data : If X-ray and NMR data conflict, consider dynamic effects (e.g., conformational flexibility) using variable-temperature NMR .

Document all anomalies and validate with complementary techniques (e.g., UV-Vis for conjugation effects) .

Q. What experimental strategies optimize this compound’s role in nanofiltration membranes?

In interfacial polymerization for membranes:

- Monomer pairing : Combine with piperazine for enhanced crosslinking; adjust stoichiometry (1:2 aldehyde:amine) to control pore size .

- Additives : SDS emulsifier (0.1 wt%) improves monomer dispersion, increasing membrane uniformity .

- Performance metrics : Test rejection rates (e.g., 95% for NaSO) and flux (45 L/m·h) at 0.6 MPa, correlating with AFM surface roughness data .

Q. How do substituent variations (e.g., Cl vs. OMe) impact this compound’s reactivity in COFs?

- Electron-withdrawing groups (Cl) : Enhance oxidative stability and acceptor strength, critical for photocatalytic COFs .

- Electron-donating groups (OMe) : Reduce electrophilicity, slowing imine formation but improving solubility .

Methodological approach: Synthesize analogs systematically and compare kinetics (e.g., via in situ FTIR) and optoelectronic properties (UV-Vis, PL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.